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molecular formula C12H16F3N B8359162 (2-Methylpropyl)[2-methyl-5-(trifluoromethyl)phenyl]amine

(2-Methylpropyl)[2-methyl-5-(trifluoromethyl)phenyl]amine

Cat. No. B8359162
M. Wt: 231.26 g/mol
InChI Key: WGKMXYMSNNJXRW-UHFFFAOYSA-N
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Patent
US09150508B2

Procedure details

2-methyl-1-propanol (0.556 mL, 6.00 mmol), 2-methyl-5-(trifluoromethyl)aniline (525 mg, 3 mmol), potassium iodide (996 mg, 6.00 mmol) and [Cp*IrCl2]2 (33.1 mg, 0.030 mmol) were dissolved in water (2 mL). The resulting mixture was irradiated under microwaves (CEM microwave) at 170° C. for 1 hour. To the reaction mixture was added dichloromethane (5 mL) and the crude material was purified by mass directed autoprep (250 mg scale ×3, Method C, formic acid modifier). Relevant fractions were combined and evaporated to give 2-methyl-N-(2-methylpropyl)-5-(trifluoromethyl)aniline (260 mg, 1.102 mmol, 36.7% yield) as a dark yellow oil.
Quantity
0.556 mL
Type
reactant
Reaction Step One
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
996 mg
Type
reactant
Reaction Step One
[Compound]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
33.1 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH2:3]O.[CH3:6][C:7]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][C:8]=1[NH2:9].[I-].[K+].ClCCl>O>[CH3:6][C:7]1[CH:13]=[CH:12][C:11]([C:14]([F:15])([F:16])[F:17])=[CH:10][C:8]=1[NH:9][CH2:1][CH:2]([CH3:5])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
0.556 mL
Type
reactant
Smiles
CC(CO)C
Name
Quantity
525 mg
Type
reactant
Smiles
CC1=C(N)C=C(C=C1)C(F)(F)F
Name
Quantity
996 mg
Type
reactant
Smiles
[I-].[K+]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2
Quantity
33.1 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was irradiated under microwaves (CEM microwave) at 170° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the crude material was purified by mass
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(NCC(C)C)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.102 mmol
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 36.7%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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